molecular formula C₁₁H₁₂Cl₂N₂O₅ B1142334 (1R,2S)-m-nitro-erythro-Chloramphenicol CAS No. 1327173-91-0

(1R,2S)-m-nitro-erythro-Chloramphenicol

Cat. No. B1142334
M. Wt: 323.13
InChI Key:
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Description

(1R,2S)-m-nitro-erythro-Chloramphenicol (CmN) is a synthetic chloramphenicol derivative that has been used in the laboratory for a variety of applications. CmN is a nitro-aromatic compound that has a wide range of biological activities, including antibacterial and antifungal activities. CmN has been studied for its potential use in the treatment of bacterial infections, as well as for its potential use in the laboratory as a reagent, as a fluorescent probe, and as an inhibitor of enzymes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1R,2S)-m-nitro-erythro-Chloramphenicol involves the conversion of chloramphenicol to the desired product through a series of chemical reactions.

Starting Materials
Chloramphenicol, Nitric acid, Sodium nitrite, Sodium hydroxide, Hydrochloric acid, Ethanol, Wate

Reaction
Step 1: Nitration of Chloramphenicol - Chloramphenicol is reacted with a mixture of nitric acid and sulfuric acid to form (1R,2S)-m-nitro-Chloramphenicol., Step 2: Reduction of Nitro Group - (1R,2S)-m-nitro-Chloramphenicol is reduced using sodium dithionite in the presence of sodium hydroxide to form (1R,2S)-m-amino-Chloramphenicol., Step 3: Esterification - (1R,2S)-m-amino-Chloramphenicol is esterified with ethyl chloroformate in the presence of triethylamine to form (1R,2S)-m-amino-2-(2-chloroethoxy)-2-(2-nitrophenyl)acetate., Step 4: Epimerization - (1R,2S)-m-amino-2-(2-chloroethoxy)-2-(2-nitrophenyl)acetate is epimerized using hydrochloric acid to form (1R,2S)-m-nitro-erythro-Chloramphenicol., Step 5: Purification - The final product is purified using recrystallization from ethanol and water.

Scientific Research Applications

(1R,2S)-m-nitro-erythro-Chloramphenicol has been studied for its potential use in the laboratory as a reagent, as a fluorescent probe, and as an inhibitor of enzymes. In addition, (1R,2S)-m-nitro-erythro-Chloramphenicol has been studied for its potential use in the treatment of bacterial infections. (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to be effective against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. (1R,2S)-m-nitro-erythro-Chloramphenicol has also been used to study the role of nitric oxide in the regulation of bacterial growth and metabolism.

Mechanism Of Action

The mechanism of action of (1R,2S)-m-nitro-erythro-Chloramphenicol is not fully understood. However, it is believed that (1R,2S)-m-nitro-erythro-Chloramphenicol acts by inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in fatty acid synthesis. In addition, (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to inhibit the activity of other bacterial enzymes, such as DNA gyrase and RNA polymerase.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1R,2S)-m-nitro-erythro-Chloramphenicol have not been extensively studied. However, (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to inhibit the growth of a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. (1R,2S)-m-nitro-erythro-Chloramphenicol has also been found to inhibit the activity of other bacterial enzymes, such as DNA gyrase and RNA polymerase.

Advantages And Limitations For Lab Experiments

(1R,2S)-m-nitro-erythro-Chloramphenicol has several advantages for laboratory experiments. (1R,2S)-m-nitro-erythro-Chloramphenicol is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. In addition, (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to be effective against a variety of bacterial species. However, (1R,2S)-m-nitro-erythro-Chloramphenicol has several limitations as well. (1R,2S)-m-nitro-erythro-Chloramphenicol is not effective against some Gram-negative bacteria, such as Pseudomonas aeruginosa, and it has been found to be toxic to mammalian cells.

Future Directions

The potential future directions for (1R,2S)-m-nitro-erythro-Chloramphenicol research include the development of new synthetic methods for the production of (1R,2S)-m-nitro-erythro-Chloramphenicol, the development of new formulations of (1R,2S)-m-nitro-erythro-Chloramphenicol for use in the laboratory, the investigation of (1R,2S)-m-nitro-erythro-Chloramphenicol’s mechanism of action, and the exploration of (1R,2S)-m-nitro-erythro-Chloramphenicol’s potential use in the treatment of bacterial infections. In addition, it will be important to investigate the biochemical and physiological effects of (1R,2S)-m-nitro-erythro-Chloramphenicol, as well as its potential advantages and limitations for laboratory experiments.

properties

CAS RN

1327173-91-0

Product Name

(1R,2S)-m-nitro-erythro-Chloramphenicol

Molecular Formula

C₁₁H₁₂Cl₂N₂O₅

Molecular Weight

323.13

synonyms

2,2-dichloro-N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)ethyl]acetamide_x000B_

Origin of Product

United States

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